Sitaxentan

Hepatotoxicity Hepatic transporters Drug safety

Procure Sitaxentan as the definitive reference sulfonamide-class ETA-selective ERA for hepatotoxicity and mechanism studies. Exhibits ~40-fold hepatocellular accumulation and ~200,000:1 ETA/ETB selectivity. Essential for radioligand binding assays and comparative analyses of hepatic transporter interactions.

Molecular Formula C18H15ClN2O6S2
Molecular Weight 454.9 g/mol
CAS No. 184036-34-8
Cat. No. B1663635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitaxentan
CAS184036-34-8
SynonymsN-(4-chloro-3-methyl-5-isoxazolyl)-2-((4,5-(methylenedioxy)-O-toly)acetyl)-3-thiophenesulfonamide
N-(4-chloro-3-methyl-5-isoxazolyl)-2-(3,4-(methylenedioxy)-6-methyl)phenylacetyl-3-thiophenesulfonamide
sitaxsentan
TBC 11251
TBC-11251
TBC11251
Molecular FormulaC18H15ClN2O6S2
Molecular Weight454.9 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2
InChIInChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3
InChIKeyPHWXUGHIIBDVKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sitaxentan (CAS 184036-34-8): Compound Classification and Procurement Context


Sitaxentan (sitaxsentan sodium; trade name Thelin) is a small-molecule sulfonamide-class endothelin receptor antagonist (ERA) with high selectivity for the ETA receptor subtype [1]. It was developed as an orally bioavailable therapy for pulmonary arterial hypertension (PAH) and received EMA approval in 2006, though it was voluntarily withdrawn globally by Pfizer in 2010 due to post-marketing hepatotoxicity concerns [2]. The compound binds competitively to ETA receptors with a Ki of 0.43 nM against human cloned ETA and exhibits approximately 6,500-fold selectivity for ETA over ETB receptors [3]. Despite its market withdrawal, sitaxentan remains a critical reference compound in ERA research, particularly for studies investigating the differential hepatotoxic profiles, receptor selectivity-function relationships, and hepatic transporter interactions that distinguish sulfonamide-based ERAs from non-sulfonamide alternatives such as ambrisentan [4].

Sitaxentan Procurement: Why In-Class ERAs Are Not Interchangeable Substitutes


Despite belonging to the same endothelin receptor antagonist (ERA) therapeutic class, sitaxentan exhibits fundamentally distinct molecular pharmacology and hepatic disposition properties compared to other ERAs that preclude generic substitution in research applications. Quantitative in vitro studies demonstrate that sitaxentan accumulates in human hepatocytes at levels approximately 40-fold above medium concentration, compared with approximately 100-fold for macitentan, approximately 20-fold for bosentan, and only approximately 2-fold for ambrisentan [1]. This differential hepatocellular accumulation correlates directly with the observed in vivo hepatotoxicity that ultimately led to sitaxentan's market withdrawal, whereas ambrisentan, with its distinct carboxylic acid-based scaffold and minimal hepatic accumulation, exhibits a markedly superior liver safety profile [2]. Additionally, sitaxentan achieves once-daily dosing due to distinct metabolic pathways and extended duration of action, whereas bosentan requires twice-daily administration [3]. Consequently, for experimental systems investigating ERA mechanisms, hepatotoxicity pathways, or transporter-mediated drug disposition, interchange among these agents will confound data interpretation and invalidate comparative analyses. The quantitative evidence presented in Section 3 substantiates why sitaxentan must be procured as a distinct chemical entity for studies requiring sulfonamide-class ETA-selective pharmacology.

Sitaxentan (CAS 184036-34-8): Quantitative Differentiation Evidence Versus Bosentan, Ambrisentan, and Macitentan


Sitaxentan vs. Bosentan, Ambrisentan, and Macitentan: Hepatocellular Accumulation Comparison

In sandwich-cultured human hepatocytes, sitaxentan demonstrates intermediate hepatocellular accumulation relative to other sulfonamide-based ERAs but substantially greater accumulation than the non-sulfonamide ERA ambrisentan. Sitaxentan accumulates at approximately 40-fold above medium concentration, compared with approximately 100-fold for macitentan, approximately 20-fold for bosentan, and approximately 2-fold for ambrisentan [1]. This quantitative ranking (macitentan > sitaxentan > bosentan ≫ ambrisentan) provides a mechanistic correlate to clinical hepatotoxicity observations.

Hepatotoxicity Hepatic transporters Drug safety Sandwich-cultured hepatocytes

Sitaxentan vs. Ambrisentan: ETA Receptor Selectivity in Native Human Cardiovascular Tissues

In native human left ventricle tissue expressing both ETA and ETB receptor subtypes, sitaxentan exhibited an ETA KD of 1.65 ± 0.80 nM and an ETB KD of 327 ± 134 μM [1]. Ambrisentan, a non-sulfonamide ETA-selective ERA, also demonstrated high ETA selectivity in the same tissue model, confirming that both compounds retain their selectivity profile beyond cloned receptor systems [2]. In contrast, bosentan (mixed antagonist) did not distinguish between receptor subtypes in human left ventricle [2]. The selectivity ratio for sitaxentan in this native tissue context was approximately 200,000:1 (ETA:ETB).

ETA selectivity Receptor pharmacology Human cardiovascular tissue Radioligand binding

Sitaxentan vs. Bosentan: Clinical Switching Outcomes in Bosentan-Intolerant PAH Patients

In the STRIDE-6 study (n=48), patients who had discontinued bosentan due to hepatotoxicity (n=13, with liver enzyme elevations >3× ULN) were switched to sitaxentan 50 mg or 100 mg once daily. At 12 weeks, 12 of 13 patients (92%) experienced no recurrence of hepatotoxicity on sitaxentan therapy [1]. Among the 35 patients in the efficacy subset (bosentan-discontinued for inadequate response), 5 of 15 patients (33%) receiving sitaxentan 100 mg achieved at least 15% improvement in 6-minute walk distance, and no liver toxicity occurred in this subset [2].

PAH clinical trial Drug switching Hepatotoxicity recurrence STRIDE-6

Sitaxentan vs. Placebo and In-Class Comparators: 6-Minute Walk Distance Improvement Meta-Analysis

In the STRIDE-1 trial, sitaxentan 100 mg increased 6-minute walk distance (6MWD) by 65 meters from baseline versus 34 meters with placebo, yielding a placebo-adjusted improvement of 31 meters (p=0.0002) [1]. In STRIDE-2, sitaxentan 100 mg produced a placebo-adjusted 6MWD increase of 31.4 meters (p=0.03) [2]. A 2017 network meta-analysis synthesizing data from 10 RCTs (n=2,172 patients) found that all four ERAs (ambrisentan, bosentan, macitentan, sitaxsentan) significantly increased 6MWD versus placebo (p < 0.05), but no significant difference in efficacy outcomes between any two ERAs was detected (p > 0.05 for all pairwise comparisons) [3].

PAH efficacy 6MWD Network meta-analysis STRIDE trials

Sitaxentan vs. Ambrisentan and Bosentan: Hepatobiliary Transporter Inhibition Profiles

In vesicular transport assays, sitaxsentan inhibits the bile salt export pump (BSEP), consistent with a mechanism contributing to its clinical hepatotoxicity. Bosentan and macitentan also inhibit BSEP with IC50 values of 42 μM and 12 μM, respectively, whereas ambrisentan shows little or no BSEP inhibition [1]. Additionally, macitentan and bosentan inhibit the sodium taurocholate cotransporting polypeptide (NTCP) with IC50 values of 10 μM and 36 μM, respectively; comparable inhibition data for sitaxsentan were previously reported [2]. Ambrisentan demonstrated minimal inhibition of both OATP1B1 and OATP1B3 (IC50 approximately 47 μM), whereas macitentan exhibited the most potent OATP inhibition (IC50 approximately 2 μM) among the ERAs tested [3].

BSEP inhibition Hepatic transporters Drug-induced liver injury In vitro pharmacology

Sitaxentan (CAS 184036-34-8): Validated Research and Industrial Application Scenarios


Reference Compound for ERA Hepatotoxicity Mechanism Studies

Investigators studying structure-hepatotoxicity relationships among endothelin receptor antagonists should procure sitaxentan as a reference sulfonamide-class ETA-selective ERA with quantitatively characterized hepatic accumulation (∼40-fold in sandwich-cultured human hepatocytes) and BSEP transporter inhibition activity [1]. This intermediate profile—between high-accumulation macitentan (∼100-fold) and low-accumulation ambrisentan (∼2-fold)—enables systematic dissection of the molecular determinants that distinguish safe ERAs from those associated with clinical hepatotoxicity.

ETA-Selective Positive Control in Receptor Selectivity Studies

For experiments requiring a well-characterized ETA-selective antagonist with validated receptor discrimination in native human cardiovascular tissues (ETA KD = 1.65 ± 0.80 nM; ETB KD = 327 ± 134 μM; selectivity ratio ∼200,000:1), sitaxentan provides a rigorously defined reference standard [1]. This is particularly valuable for radioligand binding studies in human left ventricle or coronary artery preparations where bosentan (mixed antagonist) fails to distinguish between ETA and ETB subtypes.

Comparator Agent for Sulfonamide-Scaffold ERA Profiling

Sitaxentan is one of three sulfonamide-based ERAs (along with bosentan and macitentan) and contrasts with the propanoic acid-based ambrisentan. Procurement of sitaxentan enables head-to-head comparisons of sulfonamide-scaffold pharmacological properties including once-daily dosing (vs. twice-daily bosentan), differential hepatic disposition, and transporter inhibition profiles [1]. This makes sitaxentan an essential comparator in medicinal chemistry programs aimed at developing next-generation ERAs with improved safety margins.

Post-Market Withdrawal Case Study in Drug Safety Education

Given its regulatory history (EMA approval 2006; global voluntary withdrawal 2010 due to hepatotoxicity) and the availability of quantitative data linking its molecular pharmacology (ETA selectivity, hepatocellular accumulation, BSEP inhibition) to clinical outcomes, sitaxentan serves as a fully documented case study for pharmaceutical sciences education, pharmacovigilance training, and regulatory science coursework examining the interface between preclinical safety signals and post-marketing drug withdrawal decisions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sitaxentan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.